

Crystal Structure Analysis of 3-Iodo-5-Substituted Pyrazoles

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Compound of Interest

Compound Name: 5-(Chloromethyl)-1-ethyl-3-iodopyrazole
CAS No.: 2226182-73-4
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Executive Summary: The Iodine Advantage

In the realm of medicinal chemistry and crystal engineering, 3-iodo-5-substituted pyrazoles represent a high-performance scaffold superior to their chloro- and bromo-analogs. While all halo-pyrazoles serve as intermediates, the iodo-variant offers distinct "performance" advantages in two critical areas:

- **Crystal Engineering:** The iodine atom exhibits a pronounced "sigma-hole," facilitating strong, directional Halogen Bonds (XB) that drive predictable supramolecular assembly—a feature often absent or weak in chloro-analogs.
- **Synthetic Utility:** The C–I bond provides the highest reactivity for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), essential for late-stage drug functionalization.

This guide objectively compares the structural performance of 3-iodo variants against 3-bromo and 3-chloro alternatives, supported by crystallographic data and validated protocols.

Comparative Performance Analysis: I vs. Br vs. Cl[1] [2]

The primary metric for structural performance in this context is the Halogen Bond (XB) Donor Capability. This non-covalent interaction (

) is pivotal for stabilizing crystal lattices and directing ligand-protein binding.

The "Sigma-Hole" Phenomenon

The performance gap stems from the electronic distribution. Iodine, being the largest and most polarizable, develops a significant region of positive electrostatic potential (the

-hole) on the extension of the C–I bond.

Feature	3-Iodo-Pyrazoles (Preferred)	3-Bromo-Pyrazoles (Alternative)	3-Chloro-Pyrazoles (Baseline)
-Hole Magnitude ()	High (Strongest XB donor)	Moderate	Low/Negligible
Interaction Type	Strong or	Weak	Dominated by van der Waals / H-bonds
Directionality	Highly Linear ()	Moderately Linear	Poor Directionality
Reduction Ratio ()	0.80 – 0.88 (Significant overlap)	0.92 – 0.98	(No overlap)
Synthetic Reactivity	Excellent (High turnover in Pd-coupling)	Good	Poor (Requires specialized ligands)

> Note: The Reduction Ratio (

) is the ratio of the interatomic distance () to the sum of the van der Waals radii (). A lower value indicates a stronger interaction.

Experimental Data: Crystallographic Parameters

The following data summarizes typical structural parameters derived from single-crystal X-ray diffraction (SC-XRD) of 1-aryl-3-halo-pyrazoles.

Parameter	3-Iodo Variant	3-Bromo Variant	Reference Standard
C–X Bond Length	Å	Å	Standard Covalent Radii
XB Distance ()	2.87 – 3.06 Å	3.15 – 3.25 Å	Å
XB Angle ()	172 [∘] – 179 [∘]	155 [∘] – 165 [∘]	Ideal Linear = 180 [∘]
Packing Motif	1D Zig-Zag Chains	Discrete Dimers / Disordered	N/A

Insight: The 3-iodo variant consistently forms

interactions that are ~15-20% shorter than the van der Waals sum, creating robust supramolecular synthons. The bromo-analogs often fail to compete with hydrogen bonding (), leading to less predictable packing.

Validated Experimental Protocols

To ensure reproducibility, we utilize a Regioselective Lithiation-Iodination strategy rather than direct condensation, which often yields regioisomeric mixtures.

Workflow Visualization

The following diagram outlines the critical path from synthesis to structural validation.



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Figure 1: Step-by-step workflow for the synthesis and characterization of 3-iodo-5-substituted pyrazoles.

Protocol A: Regioselective Synthesis of 5-Iodo-1-Arylpyrazoles

Rationale: Direct iodination can be promiscuous. Using

-BuLi directs the iodine to the most acidic proton (C-5) or facilitates halogen exchange if starting from a bromide.

- Preparation: Charge a flame-dried Schlenk flask with the starting 1-aryl-pyrazole (1.0 eq) and anhydrous THF (0.1 M concentration). Cool to -78 °C under Argon.
- Lithiation: Dropwise add

-BuLi (1.1 eq, 2.5 M in hexanes). Stir for 30 minutes. Critical: Maintain temperature < -70 °C to prevent ring fragmentation.
- Iodination: Add a solution of

(1.2 eq) in THF via cannula. The solution will turn dark violet.
- Quenching: Allow to warm to Room Temperature (RT). Quench with saturated aqueous (sodium thiosulfate) until the violet color disappears (removes unreacted iodine).
- Isolation: Extract with EtOAc, dry over

, and concentrate. Purify via column chromatography (Hexane/EtOAc).

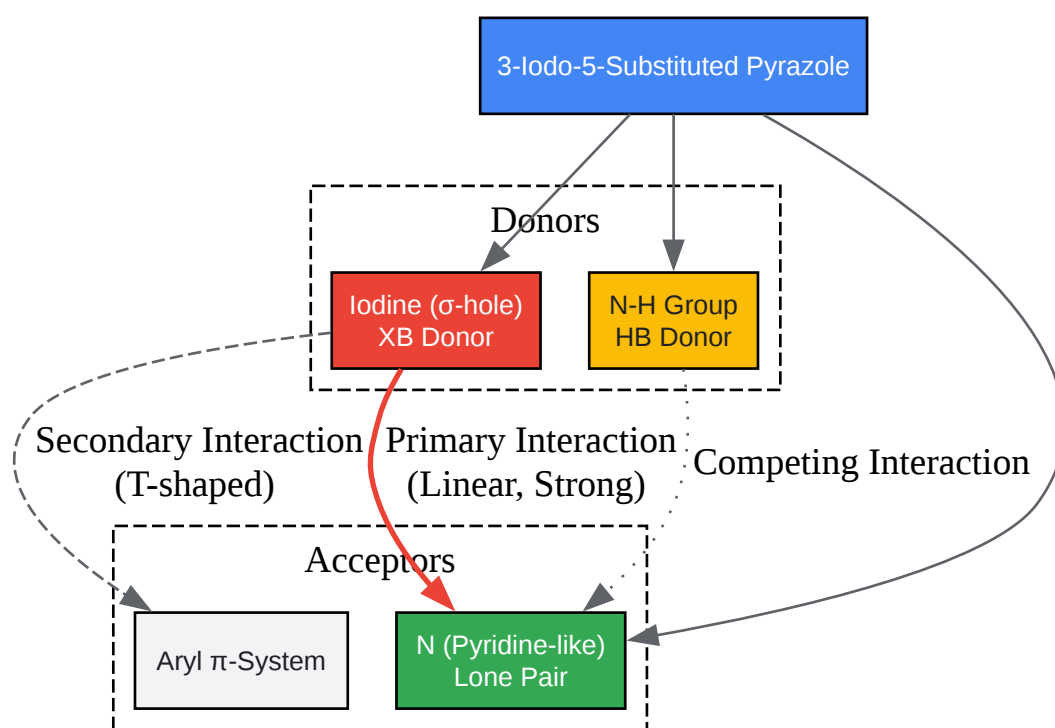
Protocol B: Crystal Growth for SC-XRD

Rationale: Halogen bonds are directional but weaker than ionic interactions. Rapid precipitation yields powders (PXRD only). Slow kinetics are required for single crystals.

- Solvent Selection: Dissolve 20 mg of the purified iodo-pyrazole in a minimal amount of Dichloromethane (DCM) (approx. 0.5 mL).
- Layering: Carefully layer 2.0 mL of n-Hexane on top of the DCM solution using a syringe along the vial wall to prevent immediate mixing.
- Incubation: Seal the vial with parafilm, poke a single pinhole to allow slow solvent diffusion and evaporation. Store at 4 °C in a vibration-free environment.
- Harvest: Colorless block-like crystals suitable for X-ray diffraction typically appear within 3-5 days.

Structural Mechanism: The Interaction Hierarchy

Understanding the competition between Hydrogen Bonding (HB) and Halogen Bonding (XB) is crucial for analyzing the resulting structure.



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Figure 2: Hierarchy of supramolecular interactions. The C-I...N halogen bond often dictates the primary 1D chain formation.

Data Interpretation Guide

When analyzing your .CIF (Crystallographic Information File), verify these three indicators to confirm successful halogen bonding:

- Linearity: Check the angle.^[1] If it is 180° , it is a bona fide halogen bond driven by the sigma hole.
- Distance: Calculate the Reduction Ratio ($\frac{d_{\text{C-I}}}{d_{\text{I-N}}}$). Values < 1.0 indicate strong electrostatic contributions.
- Environment: Ensure the Nitrogen acceptor is not protonated. If the Pyrazole N is protonated, the Iodine will likely interact with N-H -systems or solvent oxygen instead.

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